
1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” is a synthetic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” typically involves multiple steps:
Formation of the phenoxypropanolamine backbone: This can be achieved by reacting 4-cyclohexylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide.
Nucleophilic substitution: The intermediate epoxide is then reacted with 4-phenylpiperazine to form the desired product.
Purification and conversion to dihydrochloride salt: The final product is purified and converted to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclohexyl rings.
Reduction: Reduction reactions could target the piperazine ring or the phenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce various alcohols or amines.
科学研究应用
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of various analogs with potential pharmacological activity.
Biology
Receptor studies: It may be used in studies to understand its interaction with various biological receptors, such as adrenergic or serotonergic receptors.
Medicine
Pharmacological research: The compound could be investigated for its potential therapeutic effects, including its use as an antidepressant, anxiolytic, or cardiovascular agent.
Industry
Chemical intermediates: It can serve as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.
作用机制
The mechanism of action of “1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” would likely involve its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways would depend on its binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
Propranolol: A well-known beta-blocker with a similar phenoxypropanolamine structure.
Metoprolol: Another beta-blocker with a related chemical structure.
Uniqueness
“1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenoxypropanolamines.
属性
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h2,5-6,9-14,21,24,28H,1,3-4,7-8,15-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPVOKTEVETBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
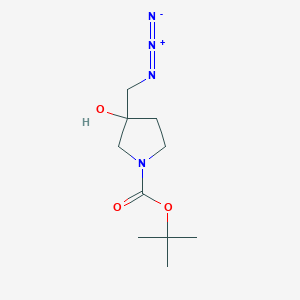
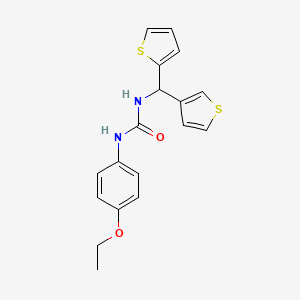
![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)
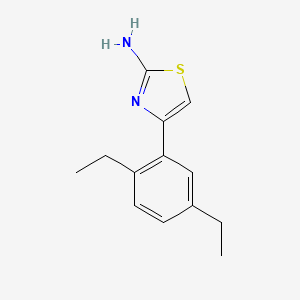
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)

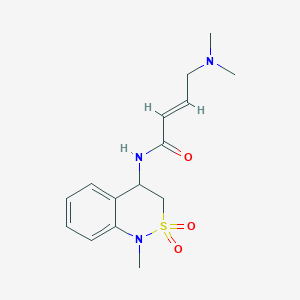
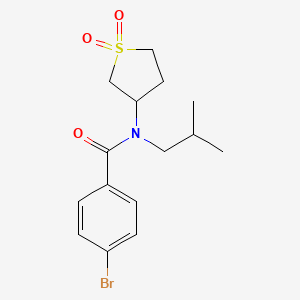
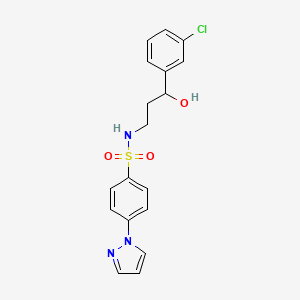
![1,3-bis(4-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378941.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)
